3-(4-甲氧基-苄氧基)-苯胺

描述

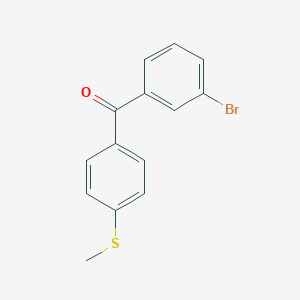

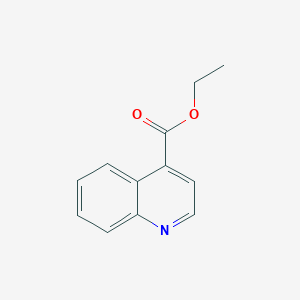

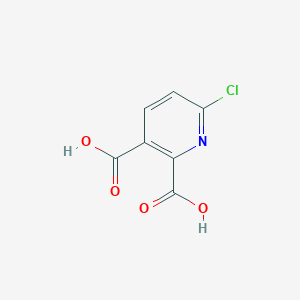

“3-(4-Methoxy-benzyloxy)-phenylamine” is a chemical compound with the molecular formula C22H23NO3 . It has a molecular weight of 349.43 . It is a yellow solid at room temperature .

Physical And Chemical Properties Analysis

“3-(4-Methoxy-benzyloxy)-phenylamine” is a yellow solid at room temperature . It has a molecular weight of 349.43 . The exact physical and chemical properties would depend on factors such as its purity and the conditions under which it is stored and handled.科学研究应用

Synthesis of Curcumin Analogs

Field

Organic Chemistry

Application

The compound “3-(4-Methoxy-benzyloxy)-phenylamine” could potentially be used in the synthesis of curcumin analogs .

Method

A novel curcumin analog was synthesized by a three-step reaction. The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step, resulting in a total yield of 72% .

Results

The characterization of the synthesized compound was performed by 1H and 13C nuclear magnetic resonance (NMR), as well as high-resolution mass spectrometry. The experimental spectrometric data were compared with the theoretical spectra obtained by the density functional theory (DFT) method, showing a perfect match between them .

Influenza Neuraminidase Inhibitors

Field

Medicinal Chemistry

Application

While not directly related to “3-(4-Methoxy-benzyloxy)-phenylamine”, compounds with similar functional groups have been used in the development of neuraminidase inhibitors for the treatment of influenza .

Method

The treatment of influenza is mainly based on the administration of neuraminidase inhibitors .

Results

Neuraminidase inhibitors have been shown to be effective in treating influenza, reducing the severity and duration of symptoms .

Synthesis of Complex Organic Compounds

Application

“3-(4-Methoxy-benzyloxy)-phenylamine” could potentially be used in the synthesis of complex organic compounds .

Method

The compound can be used as a building block in the synthesis of complex organic compounds. The specific method of application would depend on the target compound .

Results

The results would vary depending on the target compound. However, the use of “3-(4-Methoxy-benzyloxy)-phenylamine” could potentially improve the efficiency of the synthesis process .

Development of Boronic Acid Derivatives

Application

While not directly related to “3-(4-Methoxy-benzyloxy)-phenylamine”, compounds with similar functional groups have been used in the development of boronic acid derivatives .

Method

The synthesis of boronic acid derivatives typically involves the reaction of an aryl halide with a boronic acid in the presence of a base .

Results

Boronic acid derivatives have been shown to have a wide range of applications in medicinal chemistry, including as potential treatments for cancer and infectious diseases .

Synthesis of Complex Aromatic Compounds

Application

“3-(4-Methoxy-benzyloxy)-phenylamine” could potentially be used in the synthesis of complex aromatic compounds .

Method

The compound can be used as a building block in the synthesis of complex aromatic compounds. The specific method of application would depend on the target compound .

属性

IUPAC Name |

3-[(4-methoxyphenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJXUWGQYJSOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methoxyphenyl)methoxy]aniline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

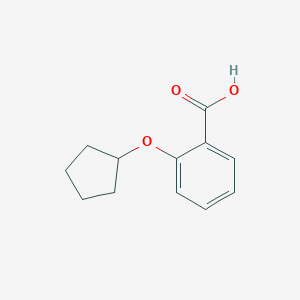

![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)

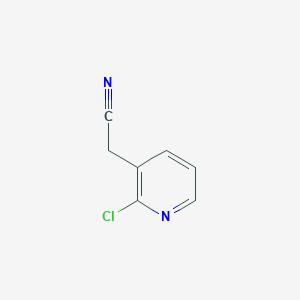

![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)